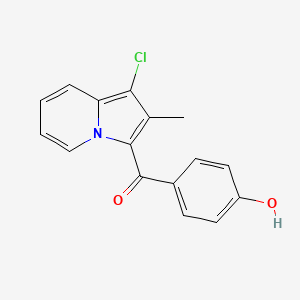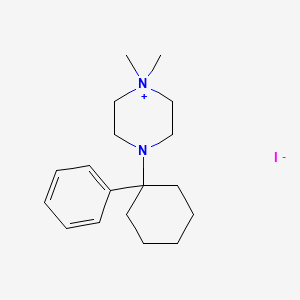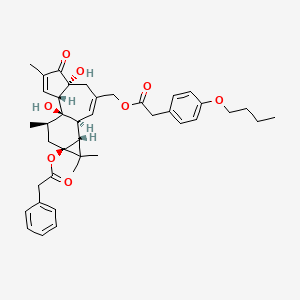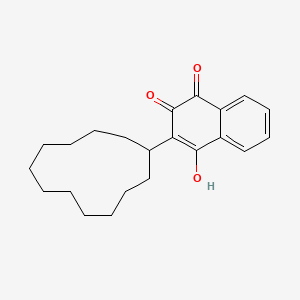
4-Acetyl-1lambda~4~,4-thiazinan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-1lambda~4~,4-thiazinan-1-one is a heterocyclic compound containing nitrogen and sulfur atoms within its structure. This compound is part of the thiazinanone family, which is known for its significant role in pharmaceutical chemistry due to its diverse biological activities, including antibacterial, antifungal, and antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-1lambda~4~,4-thiazinan-1-one can be achieved through various methods. One common approach involves the reaction between N,N′-disubstituted thioureas and acryloyl chloride. This reaction proceeds efficiently in the presence of an electrogenerated base, such as acetonitrile, which promotes the formation of the desired thiazinanone derivative . Another method involves the reaction between hydrazinecarbothioamides and diphenylcycloprop-2-enone in refluxing ethanol with triethylamine as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetyl-1lambda~4~,4-thiazinan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazinane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazinanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazinane derivatives, and various substituted thiazinanones, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Acetyl-1lambda~4~,4-thiazinan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 4-Acetyl-1lambda~4~,4-thiazinan-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain . Additionally, molecular docking studies have revealed its binding interactions with bacterial proteins, contributing to its antibacterial effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Thiazinan-4-one: Another member of the thiazinanone family with similar biological activities.
Imino-1,3-thiazinan-4-one: A derivative with potential therapeutic applications in treating diseases like Parkinson’s.
3-Alkyl-2-aryl-1,3-thiazinan-4-ones: Compounds with methylsulfonyl pharmacophores that exhibit inhibition activity against COX-2.
Uniqueness
4-Acetyl-1lambda~4~,4-thiazinan-1-one stands out due to its unique acetyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to other similar compounds.
Propiedades
Número CAS |
76176-88-0 |
|---|---|
Fórmula molecular |
C6H11NO2S |
Peso molecular |
161.22 g/mol |
Nombre IUPAC |
1-(1-oxo-1,4-thiazinan-4-yl)ethanone |
InChI |
InChI=1S/C6H11NO2S/c1-6(8)7-2-4-10(9)5-3-7/h2-5H2,1H3 |
Clave InChI |
PCYGKDZHAISJSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCS(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one](/img/structure/B14446402.png)

![1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14446410.png)

![1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene](/img/structure/B14446418.png)




![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
![1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14446462.png)


![7-Methyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14446482.png)
